molecular formula C8H5F2NO B1590068 5,6-Difluorooxindole CAS No. 71294-07-0

5,6-Difluorooxindole

Cat. No.: B1590068
CAS No.: 71294-07-0
M. Wt: 169.13 g/mol
InChI Key: MSOLDJZABLHVER-UHFFFAOYSA-N
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Description

5,6-Difluorooxindole, also known as 5,6-difluoro-1,3-dihydroindol-2-one, is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there has been research on the synthesis of similar compounds. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized for the development of novel α-glucosidase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.128 and a density of 1.4±0.1 g/cm3 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Drug Discovery

5,6-Difluorooxindole is utilized in the synthesis of various compounds. An efficient method for synthesizing 3,3-difluorooxindoles is achieved through visible-light-induced photoredox difluoromethylation-amidation, using bromodifluoroacetate and free anilines. This method is particularly valuable for drug discovery and development due to its wide substrate tolerance and mild reaction conditions (Yu et al., 2017).

Molecular Systems and Nanomaterials

Research on 5,6-dihydroxyindoles, the key building blocks of eumelanin biopolymers which are closely related to difluorooxindoles, shows promise for the development of functional aromatic scaffolds, biomimetic polymers, and nanomaterials. This research has expanded beyond biology and medicine to include physics, chemistry, and materials science (d’Ischia et al., 2011).

Medicinal and Agrochemistry

The difluoromethyl group, a component in difluorooxindoles, is significant in modern medicinal and agrochemistry. New processes for difluoromethylation that include transient dithioles and desulfurative fluorination are being explored. These processes are compatible with a range of functional groups typically encountered in medicinal chemistry (Newton et al., 2022).

Electrochemical Capacitor Applications

Trifluoromethyl functionalized polyindoles, which include difluorooxindoles, are synthesized for use as energy storage materials in supercapacitors. Fluorination of polyindoles results in significant improvements in their electrochemical behavior, demonstrating potential for electrochemical capacitor applications (Wang et al., 2020).

Future Directions

While specific future directions for 5,6-Difluorooxindole were not found, research on similar compounds, such as 5-fluoro-2-oxindole derivatives, suggests potential applications in the development of novel α-glucosidase inhibitors . This could have implications for the treatment of conditions like diabetes, where controlling postprandial hyperglycemia is important .

Biochemical Analysis

Cellular Effects

Some studies suggest that it may have potential inhibitory activities on α-glucosidase , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5,6-Difluorooxindole is not well-established. Some studies suggest that it may inhibit the α-glucosidase in a reversible and mixed manner

Properties

IUPAC Name

5,6-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOLDJZABLHVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503417
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-07-0
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-(3,4-difluorophenyl)chloroacetamide (14 mmol) and aluminum chloride (54 mmol) was stirred and heated to 200-210 deg C. in a silicon oil bath for 4.5 h. On cooling, 40 mL of ice cold hydrochloric acid was added to the reaction mixture. The solid residue was removed by vacuum filtration and purified by column chromatography with hexane-ethyl acetate (1:1) as eluting solvent. The yield for this step was 40.7%. 1HNMR (300 MHz, in DMSO-d6) δ 10.46 (s, 1H, NH), 7.33 (t, J=8.7 Hz, 1H, Ar—H), 6.82 (q, J=6.9 Hz, 1H, Ar—H), 3.47 (s, 2H, ArCH2CO).
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Synthesis routes and methods II

Procedure details

Reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine followed cyclization with sulfuric acid, in a manner analogous to Parts A and B of Preparation 9, gave 5,6-difluoroisatic, which was reacted with hydrazine hydrate followed by sodium methoxide in ethanol, in a manner analogous to Preparation 7, to give the title compound, m.p. 187°-190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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